molecular formula C7H7ClF3N3 B062980 5-(Trifluoromethyl)picolinimidamide hydrochloride CAS No. 175277-48-2

5-(Trifluoromethyl)picolinimidamide hydrochloride

Cat. No.: B062980
CAS No.: 175277-48-2
M. Wt: 225.6 g/mol
InChI Key: YIYLQSABDWVKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)picolinimidamide hydrochloride is a useful research compound. Its molecular formula is C7H7ClF3N3 and its molecular weight is 225.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

  • Analgesic and Anti-inflammatory Properties : Research has highlighted the design and synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, which are novel agents showing promising analgesic and anti-inflammatory properties. These compounds, derived from a bioisosteric replacement strategy involving the 5-trifluoromethyl-4,5-dihydro-1H-pyrazole scaffold, have shown significant activity in reducing pain-related behaviors and inflammation in animal models (Sauzem et al., 2008).

Mechanistic Insights and Biochemical Interactions

  • Emesis and Antiemetic Effects : The compound has been implicated in the study of emesis, particularly in understanding the mechanisms of cisplatin-induced pica in rats, which serves as an animal model for delayed emesis. Novel tachykinin NK1-receptor antagonists, such as HSP-117, have been evaluated for their efficacy against cisplatin-induced pica, shedding light on the involvement of NK1 receptors in both acute and delayed emesis phases (Saeki et al., 2001).

Drug Development and Synthesis Techniques

  • Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques in the development of 5-trifluoromethyl derivatives has been explored to enhance the efficiency and efficacy of the drug development process. This approach has facilitated the rapid synthesis of compounds with potential pharmacological activities, contributing to the advancement of medicinal chemistry research (Sauzem et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)picolinimidamide hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethyl groups have been found in more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA). The development of fluorinated organic chemicals is becoming an increasingly important research topic. It is expected that many novel applications of trifluoromethylpyridines, including 5-(Trifluoromethyl)picolinimidamide hydrochloride, will be discovered in the future .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-5(6(11)12)13-3-4;/h1-3H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYLQSABDWVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372592
Record name 5-(trifluoromethyl)picolinimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-48-2
Record name 2-Pyridinecarboximidamide, 5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(trifluoromethyl)picolinimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethy)pyridine-2-carboxamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.